![molecular formula C6H9Cl2N3S B2502999 咪唑并[2,1-b]噻唑-5-基甲胺二盐酸盐 CAS No. 1803588-10-4](/img/structure/B2502999.png)

咪唑并[2,1-b]噻唑-5-基甲胺二盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Imidazo[2,1-b]thiazol-5-ylmethanamine dihydrochloride is a chemical compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are of significant interest due to their diverse pharmacological properties, including potential cardiovascular and anticancer activities .

Synthesis Analysis

The synthesis of imidazo[2,1-b]thiazol-5-ylmethanamine derivatives has been achieved through various methods. One approach involves a one-pot, four-component reaction using 2-bromoacetophenone derivatives, aromatic aldehydes, thiourea, and isocyanides in the presence of ammonium chloride, yielding moderate to good yields . Another method reported the synthesis of imidazo[2,1-b]thiazoles by reacting (2Z)-1,3-diaryl-4-bromobut-2-en-1-one derivatives with 2-aminothiazoles, which also showed potential anticancer activity . Additionally, the synthesis of related imidazo[2,1-b]thiazole derivatives has been achieved using thiamine hydrochloride as a catalyst in water, highlighting an environmentally benign approach .

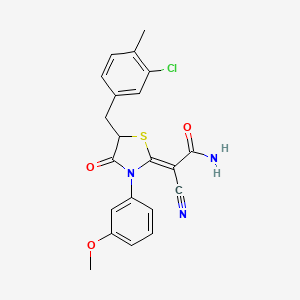

Molecular Structure Analysis

The molecular structure of imidazo[2,1-b]thiazol-5-ylmethanamine derivatives has been characterized by various techniques. For instance, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was determined using single-crystal X-ray diffraction, revealing planar rings and specific dihedral angles . Molecular modeling studies have also been undertaken to describe the binding properties of these compounds at the molecular level .

Chemical Reactions Analysis

Imidazo[2,1-b]thiazol-5-ylmethanamine derivatives participate in various chemical reactions. For example, they have been used as scaffolds for the synthesis of dihydropyridines with selective cardiodepressant activity . They also react with amines or hydrazines to give amides or hydrazides, which can be further condensed with aromatic aldehydes to form hydrazones .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-b]thiazol-5-ylmethanamine derivatives are influenced by their molecular structure. The presence of different substituents can affect their solubility, stability, and reactivity. For instance, the introduction of chloro substitution in the imidazole ring and a formyl group at the C-5 position increased the anti-inflammatory and analgesic activity of synthesized compounds . The compounds' crystal structures and interactions, such as hydrogen bonding and π-π interactions, also contribute to their physical properties .

科学研究应用

抗癌剂

咪唑并[2,1-b]噻唑衍生物已被合成和评估为潜在的抗癌剂 . 例如,化合物 3b 是一种咪唑并[2,1-b]噻唑衍生物,对各种测试的细胞系表现出广谱的抗增殖活性 . 它对卵巢癌、结肠癌、肾癌和白血病细胞系表现出显着的生长抑制作用 .

抗菌活性

咪唑并[2,1-b]噻唑衍生物也已被合成和评估其抗菌活性 . 这些化合物已显示出良好至极好的抗菌活性 .

抗疟活性

一些咪唑并[2,1-b]噻唑衍生物已显示出有希望的抗疟活性 . 这表明在开发新的抗疟药物方面具有潜在的应用 .

抗结核活性

咪唑并[2,1-b]噻唑和苯并-[d]-咪唑-[2,1-b]-噻唑羧酰胺衍生物已被合成并评估其体外抗结核活性 . 活性最高的苯并-[d]-咪唑-[2,1-b]-噻唑衍生物对结核分枝杆菌表现出显着的活性 .

抗真菌活性

据报道,咪唑并[2,1-b]噻唑衍生物具有抗真菌特性 . 这表明在治疗真菌感染方面具有潜在的应用 .

抗病毒活性

作用机制

Target of Action

Similar compounds have been known to target various enzymes and receptors, influencing cellular processes .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in their function. This interaction could involve binding to the active site of an enzyme or receptor, altering its activity .

Biochemical Pathways

Based on the known effects of similar compounds, it can be inferred that the compound may influence several biochemical pathways, leading to downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The effects would depend on the specific targets and pathways that the compound influences .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

属性

IUPAC Name |

imidazo[2,1-b][1,3]thiazol-5-ylmethanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3S.2ClH/c7-3-5-4-8-6-9(5)1-2-10-6;;/h1-2,4H,3,7H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHEMVZXPKIPLKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=NC=C(N21)CN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-chlorophenyl)methyl]-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2502916.png)

![2-(4-Chlorobenzyl)-4-[(4-chlorobenzyl)sulfanyl]quinazoline](/img/structure/B2502926.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-pentoxybenzamide](/img/structure/B2502927.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-3-(ethylsulfonyl)benzamide](/img/structure/B2502929.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-methoxybenzamide](/img/structure/B2502938.png)